molecular formula C11H7N3O2 B14619344 2-Azido-5-methylnaphthalene-1,4-dione CAS No. 58138-33-3

2-Azido-5-methylnaphthalene-1,4-dione

Cat. No.: B14619344
CAS No.: 58138-33-3
M. Wt: 213.19 g/mol
InChI Key: VDIYORBLEMLPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-5-methylnaphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of an azido group (-N₃) at the second position and a methyl group at the fifth position on the naphthalene ring, along with two ketone groups at the first and fourth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-5-methylnaphthalene-1,4-dione typically involves the introduction of the azido group into the naphthoquinone framework. One common method is the diazotization of 2-amino-5-methylnaphthalene-1,4-dione followed by azidation using sodium azide. The reaction conditions often include maintaining a low temperature to ensure the stability of the azido group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety protocols, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Azido-5-methylnaphthalene-1,4-dione can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Sodium azide, alkyl halides.

Major Products Formed

    Reduction: 2-Amino-5-methylnaphthalene-1,4-dione.

    Oxidation: 2-Azido-5-carboxynaphthalene-1,4-dione.

    Substitution: Various substituted naphthoquinone derivatives.

Scientific Research Applications

2-Azido-5-methylnaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Azido-5-methylnaphthalene-1,4-dione involves its interaction with biological molecules. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological processes. The naphthoquinone core can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to the modulation of various molecular targets and pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

    Menadione (2-Methylnaphthalene-1,4-dione):

    Phthiocol (2-Hydroxy-3-methylnaphthalene-1,4-dione): Possesses anticancer and antihemorrhagic properties.

Uniqueness

2-Azido-5-methylnaphthalene-1,4-dione is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential biological applications. This differentiates it from other naphthoquinones like menadione and phthiocol, which lack the azido functionality.

Properties

CAS No.

58138-33-3

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

2-azido-5-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H7N3O2/c1-6-3-2-4-7-10(6)9(15)5-8(11(7)16)13-14-12/h2-5H,1H3

InChI Key

VDIYORBLEMLPND-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=CC2=O)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.